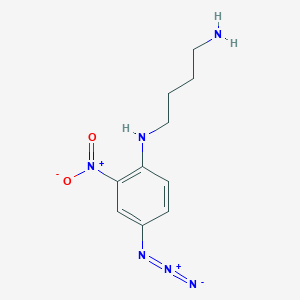

N-(4-Azido-2-nitrophenyl)putrescine

Description

Overview of Photoaffinity Labeling as a Research Tool

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding sites of ligands within complex biological systems. nih.gov This method utilizes a specially designed chemical probe, known as a photoaffinity probe, which typically consists of three key components: a recognition element (pharmacophore) that directs the probe to a specific biological target, a photoreactive group that can be activated by light, and often an enrichment handle (like biotin (B1667282) or an alkyne) for later isolation and identification. researchgate.net

The process begins with the introduction of the photoaffinity probe to a biological sample, such as a cell lysate or even living cells. The probe binds reversibly and specifically to its target macromolecule, typically a protein or nucleic acid. mdpi.com Upon irradiation with light of a specific wavelength, the photoreactive group is converted into a highly reactive, short-lived intermediate species. nih.govnih.gov This transient species, for instance, a nitrene generated from an aryl azide (B81097), then rapidly forms a stable, covalent bond with amino acid or nucleic acid residues in its immediate vicinity—ideally within the ligand's binding site on the target molecule. researchgate.net This irreversible covalent linkage effectively "traps" the interaction, allowing for the subsequent identification of the labeled macromolecule and the precise location of the binding site through techniques like mass spectrometry. nih.gov

Commonly used photoreactive groups include aryl azides, benzophenones, and diazirines, each with distinct photochemical properties. nih.gov Aryl azides, upon photolysis, generate highly reactive nitrenes that can insert into a variety of chemical bonds, including C-H and N-H bonds, making them effective for labeling. researchgate.net The choice of photoreactive group is critical and depends on factors such as the stability of the probe in the dark, the wavelength of light required for activation (to minimize damage to biological samples), and the reactivity of the generated intermediate. mdpi.com

Significance of N-(4-Azido-2-nitrophenyl)putrescine (ANP) in the Field of Macromolecular Structure and Function Elucidation

This compound (ANP) is a photoaffinity probe designed specifically to investigate the interactions of the naturally occurring polyamine, putrescine. The significance of ANP lies in its clever molecular design, which combines the biological specificity of putrescine with the covalent labeling capability of the 4-azido-2-nitrophenyl group.

The Recognition Element: Putrescine. Putrescine is a fundamental biogenic diamine involved in a myriad of critical cellular processes, including cell growth, differentiation, and proliferation. nih.gov It serves as a precursor for the synthesis of higher polyamines like spermidine and spermine. frontiersin.orgresearchgate.net Due to its essential roles, putrescine interacts with a range of macromolecules, including enzymes involved in its metabolism (e.g., ornithine decarboxylase), polyamine transporters responsible for its uptake and efflux, and nucleic acids. frontiersin.orgnih.gov The putrescine moiety in ANP directs the probe to the specific binding sites on these target macromolecules.

The Photoreactive Group: 4-Azido-2-nitrophenyl (ANP). The "ANP" portion of the molecule, 4-azido-2-nitrophenyl, is a classic photoreactive group used in photoaffinity labeling. nih.govnih.gov The aryl azide (N₃) is relatively stable in the dark but, upon UV light exposure, releases nitrogen gas (N₂) to form a highly reactive nitrene. This nitrene can then covalently bind to nearby residues on the target protein or nucleic acid, permanently tagging the molecule that was interacting with the putrescine part of the probe.

While direct and extensive research featuring this compound is not widely documented in recent literature, its significance is powerfully demonstrated by studies on analogous compounds targeting the polyamine transport system. For instance, research on B16 melanoma cells, which exhibit distinct transport systems for different polyamines, utilized a photoaffinity probe to distinguish these transporters. A derivative of spermine containing an azido-nitrobenzoyl group was shown to selectively inactivate the putrescine transporter without affecting spermidine uptake. nih.gov This finding underscores the immense potential of probes like ANP. By mimicking putrescine, ANP can be used to identify and characterize the specific proteins that constitute the putrescine transport system, a crucial pathway for cellular polyamine homeostasis.

The data from such studies highlight the complex kinetics of polyamine transport, which a probe like ANP would be designed to investigate.

| Parameter | Value | Polyamine | Cell Line | Significance |

|---|---|---|---|---|

| Estimated Kₘ for Uptake | 5.36 µM | Putrescine | B16 Melanoma | Indicates a high affinity of the transporter for putrescine. |

| Kᵢ of Putrescine for Spermidine Uptake | 69-75 µM | Spermidine | B16 Melanoma | Shows that putrescine is a poor inhibitor of spermidine transport, suggesting separate transporters. |

| Estimated Kᵢ of Spermidine for Putrescine Uptake | 0.125 µM | Putrescine | B16 Melanoma | Indicates that spermidine can effectively inhibit a component of putrescine transport. |

Table 1: Kinetic parameters of polyamine transport in B16 melanoma cells. This data, obtained from studies using transport inhibition and related photoaffinity probes, illustrates the type of detailed biochemical information that probes like this compound are designed to uncover. Data sourced from a study on distinct polyamine transporters. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H14N6O2 |

|---|---|

Molecular Weight |

250.26 g/mol |

IUPAC Name |

N'-(4-azido-2-nitrophenyl)butane-1,4-diamine |

InChI |

InChI=1S/C10H14N6O2/c11-5-1-2-6-13-9-4-3-8(14-15-12)7-10(9)16(17)18/h3-4,7,13H,1-2,5-6,11H2 |

InChI Key |

LUJIKAYGIZLMCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCN |

Synonyms |

N-(4-azido-2-nitrophenyl)putrescine |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characteristics for Research Utility

Synthesis Pathways of N-(4-Azido-2-nitrophenyl)putrescine

A key precursor for this synthesis is 4-fluoro-3-nitrophenyl azide (B81097). The synthesis of aryl azides can generally be accomplished through the diazotization of an aromatic amine followed by treatment with sodium azide. nih.gov For instance, 2-amino-4-nitrophenol (B125904) can be converted to 2-azido-4-nitrophenol (B1230318) via diazotization and subsequent azide coupling. scispace.com Similarly, other functionalized aryl azides are synthesized from their corresponding anilines. nih.gov

The other essential reactant is putrescine (1,4-diaminobutane), which needs to be mono-protected to ensure selective N-arylation. Various protecting groups can be employed for one of the amino groups of putrescine, such as the Boc (tert-butyloxycarbonyl) group. The synthesis of such mono-protected polyamines is a common practice in the synthesis of polyamine derivatives. nih.govnih.gov

The core reaction would then involve the coupling of mono-Boc-putrescine with a suitable 4-azido-2-nitrophenylating agent, likely 4-fluoro-3-nitrophenyl azide, under basic conditions. The final step would be the deprotection of the remaining amino group to yield the target compound. The synthesis of various N-(4-azido-2-nitrophenyl) derivatives, such as those involving amino acids or peptides, often follows a similar principle of reacting the amine with an activated azido-nitrophenyl compound. nih.govnih.govnih.gov

Table 1: Proposed Synthetic Strategy for this compound

| Step | Description | Starting Materials | Key Reagents | Product |

| 1 | Mono-protection of Putrescine | Putrescine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc-putrescine |

| 2 | Synthesis of Aryl Azide Precursor | 4-Fluoro-3-nitroaniline | Sodium nitrite, Hydrochloric acid, Sodium azide | 4-Fluoro-3-nitrophenyl azide |

| 3 | Nucleophilic Aromatic Substitution | N-Boc-putrescine, 4-Fluoro-3-nitrophenyl azide | Base (e.g., Triethylamine) | N-(4-Azido-2-nitrophenyl)-N'-Boc-putrescine |

| 4 | Deprotection | N-(4-Azido-2-nitrophenyl)-N'-Boc-putrescine | Acid (e.g., Trifluoroacetic acid) | This compound |

Design Principles of Azido-Nitrophenyl Photoaffinity Reagents

The design of this compound as a photoaffinity label is predicated on the distinct roles of its constituent chemical moieties: the photoactivatable azido-nitrophenyl group and the putrescine spacer arm. nih.govnih.gov

Photoactivatable Azido (B1232118) Group Chemistry for Covalent Adduction

The cornerstone of this photoaffinity reagent is the aryl azide group, which can be activated by light to form a highly reactive intermediate capable of forming a covalent bond with a target molecule. nih.govnih.gov Upon irradiation with UV light, the aryl azide releases molecular nitrogen (N₂) and generates a highly reactive nitrene species. nih.gov

The presence of the nitro group ortho to the azide group is a critical design feature. Nitrophenyl azides can be activated by longer wavelength UV light (e.g., 300-460 nm), which is less damaging to biological samples compared to the shorter wavelengths required for the activation of simple phenyl azides. thermofisher.com The highly reactive nitrene intermediate can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, resulting in the covalent attachment (adduction) of the photoaffinity label to a nearby molecule, typically a protein or nucleic acid. nih.govthermofisher.com Phenyl azides with strong electron-donating groups can deviate from the typical ring expansion and instead form basic nitrenes that can be protonated to form reactive nitrenium ions. nih.gov

Putrescine Spacer Arm Integration and Linkage Design

The putrescine moiety in this compound serves as a flexible spacer arm. The design of such linkers is a crucial aspect of photoaffinity probe development. nih.gov The length and nature of the spacer are important for several reasons. Firstly, it positions the photoreactive group within the binding site of a target molecule, allowing for efficient cross-linking upon photoactivation. nih.gov A linker that is too short may prevent the photoreactive group from reaching potential interaction sites, while a linker that is too long might lead to increased non-specific labeling due to excessive flexibility and interaction with regions outside the intended binding pocket. nih.gov

Putrescine, a four-carbon diamine, offers a balance of flexibility and length. wikipedia.org Its hydrophilic nature can also be advantageous in maintaining the solubility of the probe in aqueous biological environments. scispace.com The integration of the putrescine spacer is achieved through a stable amine linkage to the nitrophenyl ring, as described in the synthetic pathway. This linkage must be robust enough to withstand the conditions of the photoaffinity labeling experiment. The terminal primary amine of the putrescine spacer can also serve as a point of attachment for a reporter tag, such as biotin (B1667282) or a fluorescent dye, to facilitate the detection and isolation of the cross-linked biomolecules. nih.gov

Table 2: Key Components of this compound Photoaffinity Reagent

| Component | Chemical Group | Function | Key Properties |

| Photoreactive Head | 4-Azido-2-nitrophenyl | Forms covalent bond upon light activation | Activated by longer wavelength UV light, generates reactive nitrene |

| Spacer Arm | Putrescine (Butane-1,4-diamine) | Provides distance and flexibility | Hydrophilic, specific length, allows for proper positioning |

| Linkage | Secondary Amine | Connects the photoreactive head and spacer | Chemically stable |

| Terminal Group | Primary Amine | Potential site for reporter tag attachment | Allows for detection and purification of labeled targets |

Compound Names

Application Methodologies in Biochemical and Cellular Research

Site-Specific Covalent Labeling Techniques

Two key techniques underpin the use of this compound: transglutaminase-mediated incorporation and UV light-induced photo-cross-linking.

N-(4-Azido-2-nitrophenyl)putrescine can be covalently attached to proteins through an enzymatic reaction catalyzed by transglutaminase. acs.orgnih.gov This enzyme facilitates the formation of an isopeptide bond between the primary amine of the putrescine moiety and the γ-carboxamide group of a glutamine residue within a target protein. nih.gov This method offers a high degree of site-specificity, allowing for the targeted labeling of proteins at accessible glutamine residues. nih.govnih.gov

A notable example of this specificity is the labeling of rabbit skeletal muscle actin. acs.orgnih.gov Studies have shown that bacterial transglutaminase can incorporate this compound into actin with high efficiency. acs.orgnih.gov A significant portion of the labeling, at least 90%, occurs at glutamine-41 (Gln-41), with a smaller fraction (approximately 8%) being attached to glutamine-59 (Gln-59). acs.orgnih.gov This precise labeling is crucial for subsequent cross-linking studies to map protein interactions.

Following its incorporation into a protein, the azido (B1232118) group of this compound can be activated by ultraviolet (UV) light. acs.orgnih.gov This activation converts the chemically inert aryl azide (B81097) into a highly reactive nitrene intermediate. thermofisher.com This nitrene can then form a covalent bond with a variety of chemical groups in close proximity, including those on other proteins or biomolecules. thermofisher.comnih.gov This light-induced cross-linking provides temporal control over the reaction, allowing researchers to initiate the cross-linking at a specific point in a biological process. nih.gov The activation of nitrophenyl azides, such as the one in this compound, typically requires long-wavelength UV light (300 to 460 nm), which is less damaging to biological samples compared to the short-wavelength UV light needed for simple phenyl azides. thermofisher.com

Transglutaminase-Mediated Incorporation into Proteins

Experimental Protocols for Compound Application

The successful use of this compound in research relies on carefully designed experimental protocols.

A key application of this compound is in studying protein polymerization, such as the transition of globular actin (G-actin) to filamentous actin (F-actin). nih.govmdpi.com A typical protocol involves first labeling G-actin with this compound using transglutaminase. nih.gov The labeled G-actin is then induced to polymerize into F-actin. nih.govnih.gov Once the F-actin filaments are formed, UV irradiation is used to initiate intermolecular cross-linking between adjacent actin monomers within the filament. nih.gov The resulting cross-linked F-actin can then be analyzed to understand the spatial arrangement of the actin monomers. The process of actin polymerization itself can be monitored using techniques like pyrene (B120774) fluorescence assays. nih.gov

Achieving the desired labeling stoichiometry, or the ratio of the labeling reagent to the protein, is critical for the success of the experiment. nih.gov For instance, in the case of actin labeling, researchers have achieved up to a 1.0 mole of this compound incorporated per mole of G-actin. nih.gov The optimization of this stoichiometry depends on the specific research question. For example, if the goal is to identify interacting partners, a lower labeling ratio might be sufficient to generate detectable cross-linked products without significantly perturbing the natural protein interactions. Conversely, if the aim is to create a highly stabilized protein complex, a higher labeling stoichiometry might be necessary.

| Parameter | Description | Reference |

| Labeling Enzyme | Bacterial Transglutaminase | acs.orgnih.gov |

| Target Protein | Rabbit Skeletal Muscle Actin | acs.orgnih.gov |

| Primary Labeling Site | Glutamine-41 (Gln-41) | acs.orgnih.gov |

| Secondary Labeling Site | Glutamine-59 (Gln-59) | acs.orgnih.gov |

| Labeling Stoichiometry | Up to 1.0 mol of reagent per mole of G-actin | nih.gov |

| Activation Method | UV Light Irradiation | acs.orgnih.gov |

Table 1: Summary of this compound Labeling on Actin

Molecular Mechanisms of Interaction and Target Identification

Elucidation of Protein-Protein Interaction Interfaces

ANP has been effectively utilized to probe the interfaces between proteins, providing valuable insights into their quaternary structure. This is achieved by covalently attaching the putrescine moiety of ANP to a specific amino acid residue and then, upon photoactivation, cross-linking it to a nearby residue.

Intrastrand Cross-linking within Protein Filaments (e.g., Actin Gln-41 and Cys-374)

A significant application of N-(4-Azido-2-nitrophenyl)putrescine has been in the study of F-actin filaments. In these studies, ANP was covalently attached to Glutamine-41 (Gln-41) of rabbit skeletal muscle actin through a reaction mediated by bacterial transglutaminase. nih.gov Up to 1.0 mole of the reagent was incorporated per mole of G-actin, with at least 90% of it binding to Gln-41. nih.govacs.org Following polymerization of the labeled G-actin into F-actin, the arylazide group of ANP was activated by UV light, resulting in intermolecular cross-linking. nih.govacs.org

Subsequent analysis involving tryptic digestion and mass spectrometry revealed that the cross-linking occurred between Gln-41 of one actin monomer and Cysteine-374 (Cys-374) of an adjacent monomer within the same strand of the long-pitch helix. nih.govacs.org This was further confirmed by the observation that the labeling of Cys-374 with a fluorescent probe was inhibited in the cross-linked actin. nih.govacs.org This specific intrastrand cross-linking provided direct evidence for the proximity of these two residues in the F-actin filament, a finding consistent with existing structural models. nih.govacs.org The properties of the resulting cross-linked dimers, trimers, and higher-order oligomers have also been investigated, revealing alterations in their polymerization kinetics and interaction with myosin subfragment-1 (S1). acs.orgnih.gov

Minor Labeling Sites (e.g., Gln-59)

During the labeling of actin with this compound, while the primary site of attachment is Gln-41, a minor fraction of the reagent, estimated to be around 8%, has been found to attach to Glutamine-59 (Gln-59). nih.govacs.org Although a minor product, this finding indicates that Gln-59 is also accessible to the reagent and could potentially be involved in other interactions, though the primary focus of research has remained on the consequences of the Gln-41 linkage. nih.govacs.org

Mapping of Specific Amino Acid Residues and Peptide Domains

The identification of the precise amino acid residues and peptide domains involved in the cross-linking is a critical step in deriving structural information from these experiments.

Identification of Cross-linked Peptide Fragments

The process of identifying the cross-linked residues involves several key steps. After the cross-linking reaction, the protein is subjected to enzymatic digestion, typically with trypsin. nih.govacs.org To facilitate the analysis, the tryptic cleavage can be restricted to arginine residues by succinylating the lysyl residues. nih.govacs.org

The resulting mixture of peptides is then separated, and the cross-linked peptide fragments are isolated. nih.govacs.org The identification of these fragments is accomplished using techniques such as N-terminal sequencing and mass spectrometry. nih.govacs.org In the case of ANP-cross-linked actin, this analysis identified peptide fragments containing residues 40-50 (or 40-62 in the arginine-limited digest) and residues 373-375, confirming that the cross-link was between Gln-41 and Cys-374. nih.govacs.org

Structural Distance Constraints Implied by Cross-linking Reagent Length

A key advantage of using a cross-linking reagent with a known length is the ability to impose distance constraints on the three-dimensional structure of the protein or protein complex. The dynamic length of this compound is estimated to be between 11.1 and 12.5 Å. nih.govacs.org

This means that for a cross-link to form, the gamma-carboxyl group of Gln-41 in one actin monomer and the sulfur atom of Cys-374 in the adjacent monomer must be able to come within this distance range. nih.govacs.org This experimental distance constraint was found to be in agreement with the distances predicted by structural models of F-actin, thereby providing strong support for those models. nih.govacs.org The use of cross-linkers with varying spacer arm lengths is a powerful tool in molecular modeling, helping to refine and validate predicted protein structures. researchgate.net

Modulation of Protein Conformational Dynamics

The binding and subsequent photo-activation of this compound can induce significant changes in the conformational dynamics of target proteins. By forming a stable covalent bond between specific amino acid residues, the inherent flexibility and motion of protein subdomains are altered, leading to measurable effects on protein function.

Impact on Subdomain Flexibility (e.g., Actin Subdomain 2/Subdomain 1 Interface)

The interaction of this compound with actin provides a clear example of its impact on subdomain flexibility. In a key series of studies, ANP-putrescine was utilized to probe the structure of filamentous actin (F-actin). The compound was first covalently attached to Glutamine-41 (Gln-41) of an actin monomer. nih.gov Gln-41 is located in subdomain 2 of the actin protein. nih.gov Upon polymerization of the labeled actin monomers and exposure to UV light, the azido (B1232118) group of ANP-putrescine is activated and forms a cross-link with Cysteine-374 (Cys-374) of an adjacent actin monomer within the same strand of the filament. nih.gov Cys-374 is situated near the C-terminus of actin, which is part of subdomain 1. nih.govnih.gov

This intrastrand cross-link between Gln-41 in subdomain 2 of one monomer and Cys-374 in subdomain 1 of the next monomer effectively tethers these two subdomains. nih.gov This tethering has been shown to have a direct impact on the flexibility of the actin filament. Electron microscopy has revealed that actin filaments reconstituted from these cross-linked oligomers exhibit a greater tendency to bend compared to unmodified actin filaments. acs.org This increased propensity for bending is a direct physical manifestation of altered flexibility at the interface between adjacent actin subunits, a region critically defined by the interaction between subdomain 1 and subdomain 2.

Furthermore, the functional consequences of this reduced flexibility are significant. In in-vitro motility assays, where actin filaments are propelled by myosin motors, the presence of the ANP-putrescine-induced cross-link leads to a marked inhibition of filament movement. acs.org This demonstrates that the subtle conformational dynamics at the subdomain 1-subdomain 2 interface are crucial for the proper mechanical function of the actin-myosin system.

| Target Protein | Binding Site 1 | Binding Site 2 | Consequence of Cross-linking | Impact on Flexibility |

| Actin | Gln-41 (Subdomain 2) | Cys-374 (Subdomain 1 of adjacent monomer) | Intrastrand cross-linking | Increased filament bending |

Correlation with Allosteric Effects within Protein Structures

The localized conformational change induced by the this compound cross-link can propagate through the protein structure, leading to allosteric effects. Allostery refers to the process by which the binding of a ligand at one site on a protein influences the binding or activity at a distant site. The ANP-putrescine cross-linked actin system provides compelling evidence for such allosteric regulation.

A study on ANP-putrescine cross-linked actin dimers revealed a significant difference in the binding affinity of the myosin motor protein, subfragment 1 (S1). The binding of the first S1 molecule to the actin dimer was found to be approximately two orders of magnitude stronger than the binding of the second S1 molecule. acs.org This observation strongly suggests that the binding of the first myosin head induces a conformational change that is transmitted to the adjacent, cross-linked actin monomer, thereby reducing its affinity for a second myosin head. This is a classic example of negative cooperativity, a form of allosteric regulation.

Functional Consequences of Covalent Modification on Biological Macromolecules

Effects on Protein Assembly and Stability

The introduction of a covalent cross-link by N-(4-Azido-2-nitrophenyl)putrescine between adjacent actin subunits has profound effects on the assembly dynamics and thermostability of actin filaments.

Influence on Filament Polymerization and Depolymerization (e.g., F-actin)

The covalent modification of actin monomers with ANP and their subsequent cross-linking into dimers, trimers, and higher-order oligomers influences their ability to polymerize. Studies have shown that these cross-linked oligomers can polymerize to form filaments. Specifically, cross-linked dimers, trimers, and oligomers were observed to polymerize into filaments in the presence of MgCl2 at a faster rate than unmodified actin.

Alterations in Protein Thermostability

The thermostability of F-actin is significantly enhanced by the intrastrand cross-linking mediated by ANP. In studies comparing unmodified actin to extensively cross-linked F-actin (containing only 12% un-cross-linked monomers), the modified filaments demonstrated a notable increase in thermal resistance.

Circular dichroism (CD) melting experiments revealed that the unfolding temperature of the ANP-cross-linked actin was 11°C higher than that of the un-cross-linked control actin. nih.gov This indicates that the covalent bond between adjacent subunits provides a significant stabilizing effect, making the filament more resistant to heat-induced denaturation. Furthermore, the ability of extensively cross-linked F-actin to activate myosin ATPase was lost at a rate 100-fold slower at 60°C compared to unmodified actin, further underscoring its increased thermostability. nih.gov

| Parameter | Un-cross-linked F-actin | Extensively ANP-cross-linked F-actin |

| Unfolding Temperature (CD melting) | T | T + 11°C |

| Rate of loss of Myosin ATPase activation at 60°C | 100x | 1x |

Impact on Macromolecular Complex Function

The covalent linkage introduced by ANP into the actin filament structure has significant repercussions for the function of macromolecular complexes, particularly the actomyosin (B1167339) motor system responsible for muscle contraction and intracellular transport.

Myosin-Actin Motor Function and Force Generation in In Vitro Motility Assays

The covalent cross-linking of actin filaments with ANP has a direct inhibitory effect on their movement and force generation in in vitro motility assays. In these assays, fluorescently labeled actin filaments are observed moving over a surface coated with myosin motors.

When actin filaments were approximately 50% cross-linked with ANP, both the mean sliding speed and the number of motile filaments were reduced by about 35%. nih.gov The relative force generated by these filaments, as measured by applying an external load in the motility assay, was also inhibited by approximately 25%. nih.gov A clear dose-dependent relationship was observed, where an increase in the extent of cross-linking led to a greater reduction in filament speed, approaching zero for actin that was 90% cross-linked. nih.gov

Interestingly, actin filaments reconstituted from purified ANP-cross-linked dimers, trimers, and oligomers all exhibited different behaviors in these motility assays, despite having similar ATPase and rigor S1 binding properties. nih.gov This suggests that the length and nature of the cross-linked actin species play a role in their motile properties.

| Extent of ANP Cross-linking | Effect on Mean Sliding Speed | Effect on Number of Motile Filaments | Effect on Relative Force Generation |

| ~50% | ~35% decrease | ~35% decrease | ~25% inhibition |

| 90% | Approaches 0 | - | - |

Myosin ATPase Activation Parameters and Cross-Bridge Cycle Analysis

Despite the significant impact on motility and force, the ANP-induced cross-linking of actin filaments does not alter the fundamental parameters of actomyosin ATPase activity. The maximal velocity (Vmax) and the Michaelis constant (Km) of the actomyosin ATPase remained unchanged for ANP-cross-linked filaments compared to unmodified actin. nih.gov

To investigate the specific steps in the myosin cross-bridge cycle affected by the cross-linking, stopped-flow experiments were conducted. These experiments measured the rates of two key events: the release of mantADP from the actomyosin-S1 complex and the ATP-induced dissociation of this complex. The results showed no discernible differences in the rates of these steps between un-cross-linked and ANP-cross-linked actin. nih.gov This suggests that the inhibition of motion and force generation by ANP cross-linking is not due to a direct impairment of the primary enzymatic steps of the cross-bridge cycle but rather to a constrained dynamic flexibility of the actin filament. nih.gov

Interactions with Actin-Binding Proteins (e.g., Cofilin) and Associated Structural Effects

Based on the available scientific literature, there is no specific research that has investigated the interactions between this compound cross-linked actin and the actin-binding protein cofilin. Therefore, the structural and functional consequences of such an interaction remain to be elucidated.

Insights from Analogous N-(4-Azido-2-nitrophenyl) Compounds

The functional consequences of covalent modification by this compound can be inferred by examining the utility of analogous compounds in biochemical studies. These structurally related molecules, featuring the photoreactive 4-azido-2-nitrophenyl group, have been instrumental in identifying and characterizing binding sites within various proteins.

Phosphate (B84403) Binding Site Elucidation in ATPases (e.g., F1-ATPase, Ca-ATPase) using 4-Azido-2-nitrophenyl Phosphate (ANPP)

4-Azido-2-nitrophenyl phosphate (ANPP), a photoactivatable analog of inorganic phosphate (Pi), has been pivotal in delineating the phosphate binding domains of ATPases. nih.gov In studies on beef heart mitochondrial F1-ATPase, ANPP was shown to be a competitive inhibitor of Pi binding in the dark, with a reported inhibition constant (Ki) of 60 µM. nih.gov Upon photoirradiation, ANPP covalently binds to and inactivates the enzyme. nih.gov The complete inactivation of F1-ATPase corresponded to the incorporation of approximately 1 mole of ANPP per mole of the enzyme. nih.gov Analysis of the labeled F1-ATPase revealed that the radioactivity was exclusively localized to the β subunit. nih.gov Further investigation through proteolytic cleavage and amino acid sequencing identified the specific residues photolabeled by [32P]ANPP as Ile-304, Gln-308, and Tyr-311 within the β subunit. iaea.org

Similarly, ANPP has been employed to investigate the sarcoplasmic reticulum Ca-ATPase. nih.gov In the absence of light, ANPP acts as a substrate, being hydrolyzed in a calcium and magnesium-dependent manner. nih.gov However, upon photoirradiation, [32P]ANPP specifically and covalently labels the Ca-ATPase. nih.gov The maximal binding stoichiometry was determined to be approximately 0.8 mol of ANPP per mole of the enzyme. nih.gov Through controlled trypsin digestion, the covalently attached ANPP was localized to the B subfragment of the ATPase. nih.gov

Table 1: ANPP Interaction with ATPases

| Enzyme | Organism/Tissue | Interaction Type (Dark) | Ki Value (Dark) | Covalent Modification (Light) | Labeled Subunit/Domain | Ref |

| F1-ATPase | Beef Heart Mitochondria | Competitive Inhibition | 60 µM | Yes | β Subunit | nih.gov |

| Ca-ATPase | Sarcoplasmic Reticulum | Substrate | - | Yes | B Subfragment | nih.gov |

Mitochondrial Phosphate Carrier Studies

The photoreactive phosphate analog, 4-azido-2-nitrophenyl phosphate (ANPP), has also been utilized to probe the mitochondrial phosphate carrier. nih.gov In the dark, ANPP acts as a competitive inhibitor of phosphate transport in pig-heart mitochondria, exhibiting a Ki of 3.2 mM. nih.gov When exposed to visible light, ANPP covalently binds to the phosphate carrier, leading to irreversible inhibition of its function. nih.gov The extent of this irreversible inhibition and the degree of covalent labeling are dependent on both the concentration of ANPP and the pH of the medium. nih.gov Protection of the carrier from inactivation and a reduction in radiolabeling were observed when mitochondria were incubated with phosphate during the photoirradiation process, indicating that ANPP targets the substrate-binding site. nih.gov Extrapolation of the data suggested that at 100% inactivation of the phosphate carrier, approximately 0.35 moles of ANPP are bound per mole of the 33 kDa carrier protein. nih.gov In inside-out submitochondrial particles from beef heart, photoirradiation with [32P]ANPP led to the labeling of a peptide with a molecular weight of 30,000-32,000, which is proposed to be the phosphate carrier protein. nih.gov This labeling was significantly reduced by the presence of inorganic phosphate. nih.gov

Table 2: ANPP Interaction with the Mitochondrial Phosphate Carrier

| Parameter | Finding | Ref |

| Inhibition Type (Dark) | Competitive | nih.gov |

| Ki Value | 3.2 mM | nih.gov |

| Effect of Photoirradiation | Covalent binding and irreversible inhibition | nih.gov |

| Binding Stoichiometry | ~0.35 mol of ANPP per mol of carrier protein for 100% inactivation | nih.gov |

| Protective Agent | Inorganic Phosphate | nih.gov |

Membrane Protein Identification (e.g., Anion Exchange System) using N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine)

N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine) has been a valuable tool for identifying and characterizing membrane transport proteins, most notably the anion exchange system in human red blood cells. nih.gov In the dark, NAP-taurine acts as a reversible inhibitor of anion exchange. nih.gov However, its mechanism of inhibition differs depending on which side of the membrane it is present. nih.gov When applied to the outside of the cell, NAP-taurine is a potent inhibitor of chloride exchange with a Ki of 20 µM, likely acting at a modifier site. nih.gov From the inside of the cell, it is a less effective inhibitor, with a Ki of 370 µM, and appears to compete with chloride for the substrate binding site. nih.gov

Table 3: NAP-taurine Interaction with the Red Cell Anion Exchange System

| Parameter | Finding | Ref |

| Reversible Inhibition (Dark) | Yes | nih.gov |

| Ki (External) | 20 µM | nih.gov |

| Ki (Internal) | 370 µM | nih.gov |

| Effect of Photoirradiation | Covalent binding and irreversible inhibition | nih.gov |

| Labeled Protein | Band 3 (95,000-dalton polypeptide) | nih.gov |

Advanced Analytical Approaches for Characterization of N 4 Azido 2 Nitrophenyl Putrescine Modified Biomolecules

Proteolytic Digestion Strategies for Peptide Mapping

To pinpoint the exact location of N-(4-Azido-2-nitrophenyl)putrescine modification within a protein, the labeled protein is first broken down into smaller, more manageable peptide fragments. This process, known as proteolytic digestion, utilizes specific enzymes called proteases. The choice of protease is critical as it determines the size and sequence of the resulting peptides, which in turn affects the ability to identify the modification site by mass spectrometry.

| Protease | Cleavage Specificity | Typical Application in Analyzing Modified Proteins |

| Trypsin | C-terminal of Lysine (Lys) and Arginine (Arg) residues. promega.com | Primary choice for initial protein digestion due to its high specificity and the generation of peptides well-suited for mass spectrometry. promega.com |

| Subtilisin | A non-specific protease that cleaves at multiple sites. | Used in sequential digestion to break down large tryptic peptides that are resistant to further trypsin cleavage. |

| GluC | C-terminal of Glutamic acid (Glu) and Aspartic acid (Asp) residues. | An alternative protease used when trypsin cleavage sites are sparse in the region of interest. |

Mass Spectrometry for Cross-link Identification and Characterization

Mass spectrometry (MS) is the cornerstone technique for identifying and characterizing this compound-labeled peptides. It measures the mass-to-charge ratio of ionized molecules, allowing for precise mass determination of peptides and the identification of the mass shift caused by the covalent attachment of the modifying agent.

N-Terminal Sequencing of Labeled Peptides

Once a labeled peptide is isolated, its amino acid sequence must be determined to identify the exact site of modification. N-terminal sequencing, traditionally performed by Edman degradation, sequentially removes amino acids from the N-terminus of a peptide. nih.gov While mass spectrometry has become a dominant technique for protein sequencing, N-terminal sequencing remains valuable for confirming the identity of labeled peptides and is particularly useful for analyzing proteins from organisms with unsequenced genomes or for mapping cross-linked sites that are challenging to analyze by MS alone. nih.govnih.gov For instance, N-terminal sequence analysis of proteolytic fragments of photolabeled sarcoplasmic reticulum Ca-ATPase revealed the starting amino acids of the labeled peptides, providing crucial information about the location of the modification. nih.gov Similarly, analysis of peptides from skeletal myosin labeled with an analog, N-(4-azido-2-nitrophenyl)-2-aminoethyl diphosphate, utilized Edman degradation to determine the sequence of the labeled peptides. nih.gov

MALDI-MS and Electrospray Ionization Mass Spectrometry for Peptide Mapping

Two primary ionization techniques are used in mass spectrometry for the analysis of peptides: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

MALDI-MS is a high-throughput technique that is particularly useful for the rapid analysis of peptide mixtures, a process known as peptide mass fingerprinting. nih.gov In this method, the digested peptide mixture is co-crystallized with a matrix on a target plate and irradiated with a laser. The matrix absorbs the laser energy and transfers it to the peptides, causing them to desorb and ionize. The resulting mass spectrum provides a "fingerprint" of the protein digest, and the presence of a peptide with an increased mass corresponding to the this compound adduct indicates a successful labeling event. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry is another powerful technique that is often coupled with liquid chromatography (LC) for the separation of complex peptide mixtures before mass analysis (LC-ESI-MS). nih.govnih.gov ESI generates ions by applying a high voltage to a liquid stream of the sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions. ESI is known for its ability to produce multiply charged ions, which allows for the analysis of large peptides and proteins. nih.gov It is highly sensitive and provides accurate mass measurements, making it ideal for identifying and sequencing labeled peptides. nih.govnih.gov

| Technique | Principle | Advantages for Analyzing Modified Peptides |

| N-Terminal Sequencing | Sequential removal and identification of amino acids from the N-terminus of a peptide. nih.gov | Confirms the sequence of isolated labeled peptides, providing definitive identification of the modification site. nih.govnih.gov |

| MALDI-MS | Peptides are co-crystallized with a matrix and ionized by a laser. nih.gov | High-throughput capability allows for rapid screening of protein digests to identify labeled peptides based on mass shifts. nih.gov |

| ESI-MS | Peptides in solution are ionized by applying a high voltage, often coupled with liquid chromatography for separation. nih.govnih.gov | High sensitivity and accuracy; capable of analyzing complex mixtures and providing sequence information through tandem mass spectrometry (MS/MS). nih.govnih.gov |

Spectroscopic and Biophysical Techniques

In addition to mass spectrometry, spectroscopic and biophysical techniques provide valuable insights into the effects of this compound labeling on the structure and function of the target biomolecule.

Fluorescence Spectroscopy for Labeling Inhibition and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to monitor changes in the local environment of fluorescent molecules. nih.gov Many proteins contain naturally fluorescent amino acids, such as tryptophan, whose fluorescence properties are sensitive to their surroundings. nih.govnih.gov The binding of this compound to a protein can alter the environment of nearby tryptophan residues, leading to a change in their fluorescence intensity or emission wavelength. researchgate.net This phenomenon can be used to study the binding affinity of the probe and to monitor conformational changes in the protein upon labeling. nih.govresearchgate.net For example, the interaction of putrescine with lysozyme (B549824) was shown to quench the protein's intrinsic fluorescence in a concentration-dependent manner, indicating binding and structural alterations. researchgate.net Similarly, studies on the human red blood cell anion exchange system used a related probe, N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine), where reversible binding in the dark caused inhibition that could be monitored. nih.gov

| Technique | Information Gained | Application to this compound Studies |

| Fluorescence Spectroscopy | Monitors changes in the local environment of fluorescent molecules. nih.gov | Detects binding of the probe and subsequent conformational changes in the target protein by observing alterations in intrinsic protein fluorescence. researchgate.netnih.gov |

| Circular Dichroism (CD) | Determines the secondary structure content (e.g., alpha-helix, beta-sheet) of a protein. wvu.edunih.gov | Assesses whether the covalent modification induces changes in the protein's secondary structure and overall fold. It can also be used to evaluate changes in protein stability. researchgate.net |

Stopped-Flow Kinetic Measurements for Reaction Rate Analysis

Stopped-flow spectroscopy is a powerful technique for studying the rapid kinetics of biochemical reactions in the millisecond timescale. cam.ac.ukedinst.com In the context of this compound, this method is invaluable for analyzing the pre-steady-state kinetics of its binding to a target biomolecule prior to photoactivation. By rapidly mixing a solution of the biomolecule with a solution containing this compound, the initial binding events can be monitored in real-time.

The intrinsic spectroscopic properties of the nitrophenyl group in this compound allow for the monitoring of the binding event through changes in absorbance or fluorescence. For instance, the binding of the molecule to a hydrophobic pocket in a protein can lead to a shift in the absorbance spectrum or a change in the fluorescence quantum yield. These spectral changes serve as a direct reporter of the binding kinetics.

A typical stopped-flow experiment would involve mixing a solution of the target protein with a solution of this compound and monitoring the change in absorbance at a specific wavelength over a short period. The resulting kinetic trace can be fitted to various kinetic models to determine the association and dissociation rate constants (k_on and k_off).

Table 1: Hypothetical Kinetic Data for the Binding of this compound to a Target Protein

| Parameter | Value |

| Protein Concentration | 10 µM |

| This compound Concentration | 100 µM |

| Temperature | 25°C |

| Wavelength | 480 nm |

| Observed Rate Constant (k_obs) | 150 s⁻¹ |

| Association Rate Constant (k_on) | 1.5 x 10⁶ M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_off) | 15 s⁻¹ |

| Dissociation Constant (K_d) | 10 µM |

This table presents hypothetical data to illustrate the type of information that can be obtained from a stopped-flow kinetic experiment.

The data from such experiments are crucial for understanding the affinity and specificity of this compound for its target biomolecule before the irreversible crosslinking is initiated by photolysis.

SDS-PAGE and Densitometry for Protein Fractionation and Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. In the analysis of proteins modified with this compound, SDS-PAGE is indispensable for visualizing the extent of modification and identifying crosslinked protein species.

Following photoactivation, the azido (B1232118) group of this compound forms a highly reactive nitrene that covalently bonds to nearby amino acid residues. If the modification occurs on a single protein, a shift in its electrophoretic mobility may be observed due to the added mass of the reagent. More significantly, if the reagent crosslinks two or more protein subunits, new bands corresponding to higher molecular weight species will appear on the gel.

Densitometry, the quantitative analysis of the band intensities on the gel, allows for the determination of the percentage of modified and crosslinked protein. By comparing the density of the band corresponding to the unmodified protein with the densities of the shifted or new higher molecular weight bands, the efficiency of the crosslinking reaction can be calculated.

For example, in a study of a homodimeric protein, treatment with this compound and subsequent photolysis would be expected to yield a band corresponding to the crosslinked dimer. The relative intensity of the dimer band to the remaining monomer band would provide a quantitative measure of the crosslinking efficiency.

Table 2: Densitometric Analysis of a Homodimeric Protein Crosslinked with this compound

| Band | Molecular Weight (kDa) | Relative Intensity (%) |

| Monomer | 50 | 40 |

| Dimer | 100 | 60 |

This table illustrates how densitometric data from an SDS-PAGE experiment can be used to quantify the extent of protein crosslinking.

Light Scattering for Polymerization Dynamics

Dynamic light scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. When this compound is used to induce crosslinking between biomolecules, it can lead to the formation of larger oligomers and polymers. DLS is an ideal tool for monitoring these polymerization dynamics in real-time.

The principle of DLS is based on the analysis of the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, resulting in slower fluctuations in the scattered light. By analyzing these fluctuations, the hydrodynamic radius of the particles can be determined.

In a typical experiment, the biomolecule of interest is mixed with this compound, and the solution is exposed to a light source to initiate photolysis. The DLS instrument then monitors the changes in the size distribution of the particles over time. An increase in the average hydrodynamic radius would indicate the formation of larger crosslinked species.

This technique can provide valuable insights into the kinetics of polymerization, the stability of the resulting polymers, and the conditions that favor their formation. For instance, the rate of increase in particle size can be correlated with the efficiency of the crosslinking reaction under different conditions such as pH, temperature, and reagent concentration.

Table 3: Time-Resolved DLS Analysis of Biomolecule Polymerization Induced by this compound

| Time after Photolysis (min) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| 0 | 10 | 0.15 |

| 5 | 50 | 0.25 |

| 15 | 200 | 0.40 |

| 30 | 500 | 0.60 |

This table provides a hypothetical example of DLS data showing the growth of biomolecular assemblies over time following photo-induced crosslinking.

Comparative Studies and Derivative Research

Comparison with Other Photoaffinity Cross-linking Reagents

N-(4-Azido-2-nitrophenyl)putrescine belongs to the family of aryl azide-based photoaffinity labeling agents. Upon exposure to UV light, the azido (B1232118) group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules. Its utility is often compared with other cross-linking reagents such as N-(4-azidobenzoyl)putrescine (ABP) and N,N'-p-phenylenedimaleimide (pPDM), each with distinct chemical properties and applications.

This compound vs. N-(4-azidobenzoyl)putrescine (ABP):

Both this compound and ABP are photo-reactive cross-linkers that utilize an aryl azide (B81097) group. The core difference lies in the linker connecting the photoreactive moiety to the putrescine handle. In this compound, the nitrophenyl azide is directly attached to the putrescine, whereas in ABP, an amide bond links the azidobenzoyl group to putrescine. This structural difference can influence the reactivity and specificity of the cross-linking reaction. The electron-withdrawing nitro group in the ortho position to the azide in this compound can affect the photolysis pathway and the reactivity of the resulting nitrene.

| Feature | This compound | N-(4-azidobenzoyl)putrescine (ABP) |

| Reactive Group | Aryl azide | Aryl azide |

| Activation | UV light | UV light |

| Linker | Direct attachment | Amide bond |

| Potential Application | Photoaffinity labeling of polyamine binding sites | Photoaffinity labeling of polyamine binding sites |

This compound vs. N,N'-p-phenylenedimaleimide (pPDM):

In contrast to the photo-activated aryl azides, N,N'-p-phenylenedimaleimide (pPDM) is a homobifunctional cross-linker that reacts specifically with sulfhydryl groups of cysteine residues. mdpi.com This reaction proceeds via a Michael addition and does not require photoactivation. The specificity for cysteine residues makes pPDM a valuable tool for probing the proximity of specific amino acids in a protein or protein complex. However, its application is limited to proteins containing accessible cysteine residues. N-aryl maleimides, such as pPDM, have been shown to react efficiently with model amino acids like N-acetyl-L-cysteine. mdpi.com The choice between this compound and pPDM depends on the research question. If the goal is to identify any interacting partner in the vicinity of the putrescine moiety upon photoactivation, the former is more suitable. If the aim is to specifically cross-link to cysteine residues, then pPDM would be the reagent of choice.

| Feature | This compound | N,N'-p-phenylenedimaleimide (pPDM) |

| Reactive Group | Aryl azide | Maleimide |

| Activation | UV light | Spontaneous reaction with sulfhydryls |

| Target Residues | Non-specific C-H and N-H insertion | Cysteine (sulfhydryl groups) |

| Specificity | Less specific, based on proximity | Highly specific for cysteines |

Exploration of N-(4-Azido-2-nitrophenyl) Analogs as Specialized Research Tools

The versatility of the N-(4-azido-2-nitrophenyl) scaffold has led to the synthesis and application of a wide range of analogs, each tailored for specific research purposes. These analogs often incorporate different functionalities to probe various biological interactions.

Probing Enzyme Active Sites and Binding Pockets:

Analogs of this compound have been instrumental in mapping the active sites of enzymes and the binding pockets of receptors. For instance, 4-azido-2-nitrophenyl phosphate (B84403) (ANPP), a photoreactive analog of inorganic phosphate, has been used to study the phosphate binding site of mitochondrial F1-ATPase. nih.govnih.gov Upon photoirradiation, ANPP covalently binds to and inactivates the enzyme, allowing for the identification of the labeled subunits. nih.govnih.gov Similarly, derivatives where the putrescine moiety is replaced with other ligands can target different proteins. For example, N-(5-azido-2-nitrobenzoyl) derivatives of testosterone (B1683101) have been synthesized to act as photoaffinity labels for sex hormone-binding globulins and androgen receptors.

Identifying Protein-Ligand Interactions:

The development of heterobifunctional analogs of this compound has expanded their utility in identifying protein-ligand interactions. These analogs contain the photoreactive nitrophenyl azide group, a specific ligand, and often a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and purification of the cross-linked products. This approach allows for the specific labeling and subsequent identification of proteins that interact with the ligand of interest.

Studying Polyamine Transport and Binding:

Given that putrescine is a polyamine, this compound and its analogs are particularly well-suited for studying polyamine transport systems and binding proteins. nih.gov By incorporating a photoreactive group onto a polyamine backbone, researchers can "trap" the interaction between the polyamine and its cellular partners, such as transporters and enzymes involved in polyamine metabolism. nih.gov

| Analog Type | Research Application | Example Compound(s) |

| Phosphate Analogs | Studying phosphate binding sites in ATPases and carriers. nih.govnih.gov | 4-azido-2-nitrophenyl phosphate (ANPP) nih.govnih.gov |

| Steroid Conjugates | Photoaffinity labeling of hormone receptors. | N-(5-azido-2-nitrobenzoyl) derivatives of testosterone |

| Peptide Conjugates | Mapping peptide binding sites in enzymes. | N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 |

| Carbohydrate Derivatives | Investigating carbohydrate-protein interactions. | 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-β-D-arabinopyranosides epa.gov |

The continuous development of novel N-(4-Azido-2-nitrophenyl) analogs with diverse functionalities and specificities ensures their continued importance as powerful tools in chemical biology and drug discovery.

Future Directions and Emerging Research Avenues

Computational Modeling and Simulation Studies

Computational methods provide a powerful complement to experimental approaches by offering a dynamic and predictive view of molecular interactions. For N-(4-Azido-2-nitrophenyl)putrescine, these techniques can elucidate the mechanism of cross-linking and guide the design of next-generation probes with enhanced properties.

Molecular dynamics (MD) simulations can model the physical movements of atoms and molecules over time, providing a detailed picture of the cross-linking process that is difficult to capture experimentally. By building a computational model of this compound and its target protein, researchers can simulate the entire photoactivation and covalent bond formation sequence.

The process involves several key steps:

System Setup : An initial model of the target protein with the non-covalently bound probe is constructed.

Simulation : MD simulations are run to observe the dynamics of the probe within the binding pocket.

Cross-linking Simulation : Specialized force fields, such as the reactive force field (ReaxFF), can be used to model the chemical reaction of the photogenerated nitrene with nearby amino acid side chains. nih.gov These simulations can predict the most likely sites of covalent attachment and the structural consequences of this bond formation.

Studies on other cross-linked polymer systems demonstrate the power of this approach. For example, MD simulations have been used to analyze the formation of cross-linked networks in materials, calculating properties like glass transition temperature and stress-strain curves based on cross-linking density. nih.gov This methodology can be adapted to biological systems to understand how the covalent attachment of this compound affects the stability, conformation, and dynamics of its target protein.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find statistical relationships between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This methodology is a powerful tool for drug design and can be readily applied to the rational design of new photoaffinity probes based on the this compound scaffold.

The goal would be to create a predictive QSAR model that can guide the synthesis of new probes with improved affinity, selectivity, or photoreactivity. The process involves:

Data Set Assembly : A series of analogues of this compound would be synthesized and tested for their binding affinity to a specific target.

Descriptor Calculation : For each analogue, a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) is calculated.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model correlating the descriptors with the observed biological activity. mdpi.com

Model Validation : The predictive power of the model is rigorously tested to ensure its robustness. nih.gov

Advanced methods like 3D-QSAR can further refine these models by considering the three-dimensional shape of the molecules. nih.gov By analyzing the resulting QSAR models, researchers can identify the key structural features required for potent activity. This information provides a rational basis for designing novel probes, prioritizing the synthesis of compounds with a high predicted affinity and reducing the time and cost associated with traditional trial-and-error approaches.

| Computational Method | Application to this compound | Expected Outcome |

| Molecular Dynamics (MD) | Simulate the dynamic interaction and covalent cross-linking of the probe with its target protein. nih.gov | Elucidation of the cross-linking mechanism at the atomic level. Understanding of post-cross-linking structural changes in the target. |

| QSAR | Correlate structural features of probe analogues with their binding affinity or cross-linking efficiency. nih.govnih.gov | A predictive model to guide the design of new probes with enhanced properties (e.g., higher affinity, improved selectivity). |

Q & A

Q. What is the primary application of ANP in actin structural studies, and how is it experimentally implemented?

ANP is widely used as a photoactivatable cross-linking agent to stabilize actin filaments (F-actin) and map interprotomer interactions. For example, longitudinal actin dimers can be prepared by incubating ANP with rabbit skeletal actin under UV light, followed by purification via size-exclusion chromatography. The cross-linking reaction targets specific residues (e.g., Gln-41 and Lys-113) to create covalent bonds between adjacent actin subunits . Validation of cross-linked structures requires SDS-PAGE (to confirm cleavage patterns) and native electrophoresis (to verify dimer integrity) .

Q. How do researchers select target residues for ANP-mediated cross-linking in F-actin?

Residue selection relies on structural proximity and chemical compatibility. For instance, Gln-41 in actin is frequently cross-linked to Lys-113 in adjacent protomers due to their spatial alignment in the F-actin helix. This specificity is confirmed via mass spectrometry and mutagenesis studies. However, intrastrand cross-linking (e.g., Gln-41 to Cys-374) may occur if steric constraints are altered, necessitating careful optimization of reaction conditions (pH, UV exposure time) .

Q. What methods are used to validate ANP-mediated cross-linking efficiency and specificity?

- SDS-PAGE : Resolves cross-linked dimers (e.g., ~85 kDa bands for actin dimers) and cleavage products (e.g., subtilisin-cleaved fragments at residues 47/48) .

- Native PAGE : Confirms dimer stability under non-denaturing conditions.

- Mass Spectrometry : Identifies cross-linked residues and distinguishes intramolecular vs. intermolecular bonds .

Advanced Questions

Q. How does ANP compare to other cross-linkers (e.g., benzophenone-4-maleimide) in studying cofilin-actin interactions?

ANP’s nitroaryl azide group enables rapid, UV-triggered cross-linking, making it suitable for trapping transient cofilin-actin complexes. In contrast, benzophenone-4-maleimide requires longer UV exposure and may disrupt dynamic interactions. ANP cross-linking preserves cofilin-induced conformational changes in F-actin (e.g., filament twisting), whereas maleimide-based reagents can rigidify structures prematurely. However, ANP’s specificity must be validated via competitive assays (e.g., with non-cross-linkable analogs) .

Q. What strategies mitigate off-target cross-linking when using ANP in complex protein systems?

- Site-Directed Mutagenesis : Replace non-target residues (e.g., Lys-113 → Arg) to block undesired cross-links .

- Quench-Free Buffers : Use scavengers like β-mercaptoethanol post-reaction to terminate residual azide activity.

- Time-Resolved Cross-Linking : Short UV pulses (≤30 s) minimize nonspecific bonding .

Q. How can ANP derivatives (e.g., biotinylated ANP) enhance functional studies of cross-linked complexes?

Biotinylated ANP (e.g., N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine) enables streptavidin-based pulldowns or fluorescence imaging of cross-linked actin-cofilin complexes. This is critical for tracking conformational changes in live-cell imaging or cryo-EM sample preparation. However, bulky biotin tags may sterically hinder cross-linking efficiency, requiring optimization of linker length (e.g., PEG spacers) .

Q. How do researchers reconcile contradictions in cross-linking data, such as variable residue specificity across studies?

Discrepancies often arise from differences in actin isoforms (skeletal vs. cardiac) or polymerization conditions (ionic strength, nucleotide state). For example, ANP predominantly cross-links Gln-41 to Lys-113 in skeletal F-actin but may target Gln-49 in cardiac actin under low-ATP conditions. Systematic controls, including parallel experiments with uncross-linked actin and isotope-labeled ANP, help isolate context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.